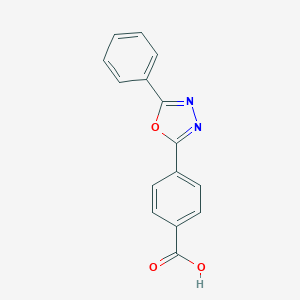

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSLGQIRTJNTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344455 | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85292-45-1 | |

| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This molecule is a significant heterocyclic compound featuring a central 1,3,4-oxadiazole ring flanked by a phenyl and a benzoic acid moiety. The 1,3,4-oxadiazole core is a bioisostere of amide and ester groups, bestowing upon its derivatives enhanced metabolic stability and favorable pharmacokinetic properties.[1] Consequently, this scaffold is of profound interest to researchers in medicinal chemistry and drug development for its wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer potential.[2][3][4] This document details established synthetic protocols, in-depth spectroscopic analysis (NMR, IR, MS), physicochemical properties, and potential applications, serving as a vital resource for scientists engaged in its study and utilization.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This structural motif is a cornerstone in modern medicinal chemistry due to its remarkable chemical stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3] Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of pharmacological effects.[2][4]

This compound integrates this privileged scaffold with two key functional groups: a terminal phenyl ring and a benzoic acid group. This specific arrangement makes it an exceptionally versatile building block. The carboxylic acid handle allows for further chemical modification, such as the formation of amides or esters, enabling its incorporation into larger, more complex molecules. The disubstituted aromatic rings provide a rigid framework that can be tailored to optimize interactions with specific biological targets.

Synthesis and Mechanistic Insights

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, typically proceeding through the cyclodehydration of an N,N'-diacylhydrazine intermediate. This approach offers a reliable and efficient pathway to the target compound.

Primary Synthetic Pathway: Cyclodehydration

The most common and direct synthesis involves a two-step process starting from accessible benzoic acid derivatives.

-

Formation of the Diacylhydrazine Intermediate: The process begins with the reaction between a terephthalic acid derivative (specifically, a mono-acylhydrazide) and benzoyl chloride. For instance, 4-(hydrazinocarbonyl)benzoic acid is reacted with benzoyl chloride in a suitable solvent to yield N'-benzoyl-4-carboxybenzohydrazide. This is a standard nucleophilic acyl substitution reaction where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the benzoyl chloride.

-

Dehydrative Cyclization: The resulting diacylhydrazine intermediate is then subjected to dehydrative cyclization. This critical step is facilitated by a strong dehydrating agent, such as phosphoryl chloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid.[3][5] The dehydrating agent promotes the intramolecular cyclization by eliminating a molecule of water, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

The causality behind this choice of reagent lies in its efficacy. Phosphoryl chloride, for example, is highly effective at activating the carbonyl oxygen atoms, facilitating the nucleophilic attack by the amide nitrogen to close the ring.

Alternative One-Pot Synthesis Strategies

Modern synthetic organic chemistry has seen the development of one-pot procedures to enhance efficiency. One such method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), followed by an in-situ coupling reaction, which streamlines the process by reducing the number of intermediate isolation steps.[1][6] While applicable to a wide range of 2,5-disubstituted 1,3,4-oxadiazoles, this guide focuses on the more traditional and widely accessible cyclodehydration method for its detailed protocol.

Physicochemical Properties

The physical and chemical properties of the title compound are summarized below. These data are critical for its handling, purification, and application in further synthetic endeavors.

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₃ |

| Molecular Weight | 266.26 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | >250 °C (Decomposition may occur) |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol upon heating. |

| pKa | ~4-5 (Estimated for the carboxylic acid proton) |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and assessment of purity. The expected spectral data are detailed below, based on the analysis of its constituent functional groups and analogous structures.[7][8][9]

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. science.eurekajournals.com [science.eurekajournals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid: Starting Materials and Core Methodologies

Introduction: The Significance of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2][3] This five-membered heterocyclic ring is a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. The target molecule, this compound, is a key building block in the development of novel therapeutics and advanced materials. Its rigid, planar structure and defined substitution pattern make it an ideal candidate for molecular scaffolding and the exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, with a critical focus on the selection of starting materials and the underlying mechanistic principles that govern the synthetic transformations.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound fundamentally involves the formation of the 2,5-disubstituted 1,3,4-oxadiazole ring. The two phenyl rings at positions 2 and 5 of the oxadiazole core originate from distinct starting materials. Consequently, two primary and convergent synthetic pathways emerge, differing in the initial functionalization of the core aromatic precursors.

Pathway A: Commencing with a benzoic acid derivative and a terephthalic acid derivative. Pathway B: An alternative strategy utilizing a pre-functionalized benzoic acid derivative.

The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Pathway A: The Classic Approach via Acylhydrazide Intermediates

This well-established route relies on the formation of an N,N'-diacylhydrazine intermediate, followed by cyclodehydration. The key starting materials for this pathway are a benzoic acid derivative and a terephthalic acid derivative.

Starting Materials for Pathway A

| Component 1 (Phenyl Moiety) | Component 2 (Carboxy-phenyl Moiety) | Rationale and Considerations |

| Benzoic hydrazide | Terephthalic acid | Direct condensation is possible but often requires harsh conditions. |

| Benzoic acid | Terephthalic acid monohydrazide | A common and efficient pairing. |

| Benzoyl chloride | Terephthalic acid monohydrazide | Highly reactive, suitable for milder reaction conditions. |

| Benzaldehyde | Terephthalic acid monohydrazide | Leads to an acylhydrazone intermediate for subsequent oxidative cyclization.[1][2] |

Experimental Workflow for Pathway A

The synthesis via Pathway A can be conceptualized as a two-stage process: formation of the acylhydrazide or acylhydrazone intermediate, followed by the cyclization to the 1,3,4-oxadiazole ring.

Caption: Synthetic workflow for Pathway A.

Detailed Experimental Protocol: Cyclodehydration of a Diacylhydrazine

This protocol is a representative example for the cyclization of a diacylhydrazine intermediate, which can be synthesized from the reaction of a carbohydrazide with a carboxylic acid or its derivative.[3]

-

Preparation of the Diacylhydrazine Intermediate:

-

To a solution of terephthalic acid monohydrazide (1 equivalent) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-water to precipitate the diacylhydrazine product.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Cyclodehydration to the 1,3,4-Oxadiazole:

-

Suspend the dried diacylhydrazine (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux (approximately 105 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is the crude this compound.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Detailed Experimental Protocol: Oxidative Cyclization of an Acylhydrazone

This method offers an alternative to the use of harsh dehydrating agents and is often compatible with a wider range of functional groups.[1][4]

-

Formation of the Acylhydrazone:

-

Dissolve terephthalic acid monohydrazide (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol or methanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature, and the acylhydrazone will typically precipitate.

-

Filter the solid, wash with cold solvent, and dry.

-

-

Oxidative Cyclization:

-

A variety of oxidizing agents can be employed. A common example is the use of iodine in the presence of a base.

-

Dissolve the acylhydrazone (1 equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Add potassium carbonate (K₂CO₃, 2 equivalents) and iodine (I₂, 1.5 equivalents).

-

Heat the reaction mixture at 80-100 °C for 2-6 hours.

-

After cooling, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The product will precipitate. Filter the solid, wash with water, and dry.

-

Purify by recrystallization.

-

Pathway B: The One-Pot Synthesis Approach

Recent advancements in synthetic methodology have led to the development of one-pot procedures for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which offer increased efficiency and reduced waste.[5][6] This approach is highly attractive for library synthesis and process optimization.

Starting Materials for Pathway B

| Component 1 | Component 2 | Key Reagents | Rationale and Considerations |

| Benzoic acid | 4-Carboxybenzohydrazide | Carbodiimides (e.g., EDC), Ph₃P/CBr₄ | In-situ activation of the carboxylic acid followed by condensation and cyclization.[5] |

| 4-Formylbenzoic acid | Benzoic hydrazide | Oxidizing agent (e.g., DDQ) | One-pot formation of the acylhydrazone followed by immediate oxidative cyclization. |

| Benzoic acid | N-isocyaniminotriphenyl-phosphorane (NIITP) and a 4-halobenzoic acid derivative | Copper catalyst | A modern approach involving in-situ formation of a monosubstituted oxadiazole followed by cross-coupling.[6][7] |

Experimental Workflow for Pathway B

Caption: Simplified workflow for a one-pot synthesis (Pathway B).

Detailed Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid and a Hydrazide

This protocol exemplifies a convenient one-pot synthesis, avoiding the isolation of intermediates.[5]

-

Reaction Setup:

-

To a solution of benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 4-carboxybenzohydrazide (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Add triphenylphosphine (Ph₃P, 1.5 equivalents) and carbon tetrabromide (CBr₄, 1.5 equivalents) to the reaction mixture.

-

Stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Conclusion: A Versatile Scaffold Accessible Through Multiple Routes

The synthesis of this compound is achievable through several well-established and robust synthetic strategies. The choice of the most appropriate method depends on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. The classical two-step approaches involving the isolation of diacylhydrazine or acylhydrazone intermediates are reliable and have been extensively documented. More contemporary one-pot methodologies offer a more streamlined and efficient alternative, particularly for rapid analogue synthesis and process development. A thorough understanding of the underlying chemical principles and the practical considerations for each route is paramount for the successful synthesis of this important molecular scaffold.

References

-

An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. ChemSusChem. Available at: [Link]

-

Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor. SciSpace. Available at: [Link]

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering. RSC Publishing. Available at: [Link]

-

1,3,4-Oxadiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Semantic Scholar. Available at: [Link]

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. ResearchGate. Available at: [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

-

Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega. Available at: [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Oxadiazole Derivatives from Terephthalic Acid. MDPI. Available at: [Link]

Sources

- 1. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 7. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

how to avoid dimer formation in 1,3,4-oxadiazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles?

A1: The most prevalent and versatile method is the cyclodehydration of 1,2-diacylhydrazines. This reaction is typically mediated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a widely used reagent.[1][2][3] Other common dehydrating agents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and phosphorus pentoxide (P₂O₅).[1]

Q2: I'm getting a significant amount of an unknown, high-molecular-weight byproduct in my 1,3,4-oxadiazole synthesis. Could it be a dimer?

A2: It is highly probable, especially in reactions involving the cyclodehydration of acylhydrazides. Dimer formation is a known side reaction, although its mechanism is not always straightforward. These dimers can arise from intermolecular reactions between starting materials or intermediates, competing with the desired intramolecular cyclization.

Q3: What are the typical characteristics of a dimer byproduct in my reaction mixture?

A3: Dimer byproducts will have a molecular weight that is approximately double that of your expected 1,3,4-oxadiazole product, minus the elements of water lost during the condensation. On a Thin Layer Chromatography (TLC) plate, the dimer will likely have a different polarity and thus a different Rf value than your desired product. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) is essential for definitive identification.

Q4: Are there general strategies to minimize byproduct formation in 1,3,4-oxadiazole synthesis?

A4: Yes, several general strategies can be employed. Ensuring the high purity of your starting materials (acylhydrazides and carboxylic acids or acyl chlorides) is crucial. Maintaining anhydrous reaction conditions is also important, as moisture can lead to hydrolysis of intermediates and side reactions.[4] Finally, careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can significantly influence the product distribution.[4]

Troubleshooting Guide: Dimer Formation in 1,3,4-Oxadiazole Synthesis

Dimerization is a common pitfall in 1,3,4-oxadiazole synthesis, particularly when using strong dehydrating agents like phosphorus oxychloride. This guide will walk you through the likely mechanism of dimer formation and provide actionable steps to mitigate this unwanted side reaction.

Understanding the Mechanism: The Path to Dimerization

The desired intramolecular cyclization of a 1,2-diacylhydrazine leads to the stable, five-membered 1,3,4-oxadiazole ring. However, under certain conditions, an intermolecular reaction can occur between two molecules of the acylhydrazide or an activated intermediate, leading to the formation of a dimeric byproduct.

While the exact structure of the dimer can vary depending on the starting materials and reaction conditions, a common pathway involves the formation of a linear bishydrazide structure before any cyclization occurs. This is particularly prevalent when the reaction concentration is high.

Caption: Competing pathways in 1,3,4-oxadiazole synthesis.

Key Factors Influencing Dimer Formation

Several experimental parameters can tip the balance in favor of the undesired intermolecular reaction. Understanding these factors is key to troubleshooting and optimizing your synthesis.

| Parameter | Effect on Dimer Formation | Recommended Action |

| Concentration | High concentrations favor intermolecular collisions. | Use more dilute reaction conditions. |

| Rate of Addition | Rapid addition of the dehydrating agent can create localized high concentrations of reactive intermediates. | Add the dehydrating agent slowly and dropwise, especially at the beginning of the reaction. |

| Temperature | Higher temperatures can sometimes promote side reactions. | Maintain the recommended reaction temperature and consider running the reaction at a lower temperature for a longer duration. |

| Stoichiometry | An excess of the acylhydrazide relative to the cyclizing agent can lead to unreacted starting material that can participate in dimerization. | Use a slight excess of the dehydrating agent. |

| Purity of Reagents | Impurities in starting materials can catalyze side reactions. | Ensure high purity of acylhydrazides and dehydrating agents. |

Step-by-Step Experimental Protocol to Minimize Dimer Formation

This protocol is optimized for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using phosphorus oxychloride, with specific steps to minimize dimer formation.

Materials:

-

1,2-Diacylhydrazine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3-5 eq, freshly distilled is recommended)

-

Anhydrous solvent (e.g., toluene, xylene, or neat POCl₃ can be used)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the 1,2-diacylhydrazine (1.0 eq) and the anhydrous solvent (if used).

-

-

Slow Addition of POCl₃:

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add phosphorus oxychloride (3-5 eq) dropwise to the stirred suspension over a period of 30-60 minutes. A slow, controlled addition is critical to prevent a rapid exotherm and the buildup of reactive intermediates that can lead to dimerization.

-

-

Reaction:

-

After the addition is complete, slowly warm the reaction mixture to the desired temperature (often reflux) and maintain it for the required time (typically 2-8 hours).

-

Monitor the progress of the reaction by TLC. The disappearance of the starting material and the formation of the desired product spot should be observed. The dimer, if formed, will likely appear as a less polar spot.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

-

The crude product may precipitate at this stage. If so, collect it by filtration, wash with cold water, and dry.

-

-

Purification:

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).

-

Caption: Optimized workflow to minimize dimer formation.

Concluding Remarks

The successful synthesis of 1,3,4-oxadiazoles hinges on the effective control of reaction conditions to favor the desired intramolecular cyclization over competing intermolecular side reactions. By understanding the factors that promote dimer formation and implementing the troubleshooting strategies and optimized protocol outlined in this guide, researchers can significantly improve the yield and purity of their target compounds. Meticulous attention to detail, particularly in the slow addition of the dehydrating agent and the maintenance of dilute conditions, is paramount.

References

- Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Kerimov, K., et al. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles. The Open Medicinal Chemistry Journal, 19.

- El-Din, A. S., et al. (Year). Synthesis of 1,3,4-oxadiazole derivatives possessing sulfonamide moiety. Journal Name, Volume(Issue), Pages.

- Wani, M. Y., et al. (Year). Synthesis of 2-(4-ethyl-2-pyridyl)-1H-imidazole clubbed with 1,3,4-oxadiazole. Journal Name, Volume(Issue), Pages.

- Kudelko, A., & Wroblowska, A. (Year). Synthesis of 1,3,4-oxadiazole derivatives in toluene. Journal Name, Volume(Issue), Pages.

- Patel, K. N., & Patel, J. K. (Year). Synthesis of 5-aryl-2-amino-1,3,4-oxadiazole. Journal Name, Volume(Issue), Pages.

- Li, J., et al. (Year). A workable method for the formation of 1,3,4-oxadiazoles using carboxylic acids. Journal Name, Volume(Issue), Pages.

- Ghanwat, A. A., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136.

- BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.

- Sreenivasa, M., et al. (2009). Synthesis of Some 1, 3, 4-Oxadiazole Derivatives as Potential Biological Agents. International Journal of Chemical Sciences, 7(4), 2508-2516.

- Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7645-7650.

- Fathima, A., et al. (2019). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Applied Pharmaceutical Science, 9(7), 085-090.

- Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of advanced pharmaceutical technology & research, 7(3), 88–92.

- ResearchGate. (2020). Mechanism for the formation of 1,3,4-oxadiazole derivatives.

- Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Khamkar, T., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal, 19.

- Jiang, Y., et al. (2021). Self-healing and injectable hydrogel for...', Journal Name, Volume(Issue), Pages.

- Wikipedia. (2023).

- Nagasawa, H., et al. (2024). Microflow, Sequential Coupling and Cyclization Approach for Synthesis of Cyclic Phosphotriesters from PCl3. Chemistry – An Asian Journal, 19(11), e202400256.

- Mahdi, I. S., et al. (2020). Chemical biology of cyclization reactions by using POCL3. Eurasia Journal of Biosciences, 14, 973-976.

- Wang, Y., et al. (2015). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 5(10), 7259-7264.

Sources

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

Technical Support Center: Microwave-Assisted Synthesis for Improved Yield of Oxadiazoles

Welcome to the comprehensive technical support guide for the microwave-assisted synthesis of oxadiazoles. This resource is tailored for researchers, medicinal chemists, and drug development professionals aiming to leverage the power of microwave chemistry for enhanced efficiency and yield in the synthesis of these vital heterocyclic scaffolds. This guide moves beyond simple protocols to provide in-depth, field-proven insights into the nuances of these reactions, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Introduction to Microwave-Assisted Oxadiazole Synthesis

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Traditional synthetic methods often require long reaction times, harsh dehydrating agents, and high temperatures, which can lead to lower yields and the formation of impurities. Microwave-assisted organic synthesis (MAOS) offers a transformative approach, utilizing dielectric heating to rapidly and uniformly energize the reaction mixture.[2][3] This leads to dramatic reductions in reaction time (from hours to minutes), increased product yields, and often, cleaner reaction profiles.[1][4] This guide will equip you with the necessary knowledge to harness these advantages for your oxadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is microwave synthesis faster and often higher-yielding than conventional heating?

A1: Conventional heating relies on conduction and convection, transferring heat from an external source through the vessel walls to the solvent and then to the reactants. This is a slow and inefficient process that creates a significant temperature gradient. Microwave synthesis, on the other hand, utilizes dielectric heating. Polar molecules in the reaction mixture (solvents and reactants) align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat volumetrically and uniformly throughout the sample, leading to a much faster and more efficient energy transfer.[5] This rapid heating accelerates the reaction rate and can minimize the formation of byproducts that might occur during prolonged heating.[1]

Q2: What type of solvent should I choose for my microwave-assisted oxadiazole synthesis?

A2: The choice of solvent is critical in microwave chemistry as it is the primary medium for absorbing microwave energy. Polar solvents with a high dielectric constant and tangent delta are heated most efficiently. For oxadiazole synthesis, polar aprotic solvents like DMF and DMSO are commonly used due to their high boiling points and excellent microwave absorption. Polar protic solvents like ethanol and methanol are also effective.[4] Non-polar solvents such as toluene or hexane are generally poor microwave absorbers and are less suitable unless a reactant or catalyst is a strong microwave absorber. Solvent-free reactions are also a highly efficient and green option, where the reactants themselves absorb the microwave energy.[6]

Q3: Is it possible to perform microwave-assisted oxadiazole synthesis without a solvent?

A3: Yes, solvent-free or "dry media" synthesis is a highly effective and environmentally friendly approach for oxadiazole synthesis under microwave irradiation.[6] In this method, the reactants are intimately mixed, sometimes with a solid support or a catalytic amount of a high-boiling liquid, and directly irradiated. The absence of a solvent often leads to faster reactions and simpler work-up procedures.[6]

Q4: What are the primary safety considerations when performing microwave-assisted organic synthesis?

A4: Safety is paramount. Always use a dedicated, commercially available microwave reactor designed for chemical synthesis, not a domestic microwave oven. These reactors are equipped with pressure and temperature sensors and are built to withstand the conditions of organic reactions. Be aware of the potential for rapid pressure buildup, especially with low-boiling solvents or in reactions that generate gaseous byproducts. Always start with small-scale reactions to assess the reaction kinetics before scaling up.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Oxadiazole

This is one of the most common issues encountered. The root cause can often be traced back to several factors, from the quality of your starting materials to the reaction conditions.

Q: I am attempting a cyclodehydration of a 1,2-diacylhydrazine to a 2,5-disubstituted-1,3,4-oxadiazole using POCl₃ under microwave irradiation, but my yield is very low. What should I investigate?

A: A low yield in this classic transformation can be frustrating. Here’s a systematic approach to troubleshooting:

-

Cause A: Incomplete Cyclization. The conversion of the diacylhydrazine intermediate to the oxadiazole is a critical, energy-intensive step.

-

Solution 1: Optimize Microwave Parameters. Insufficient temperature or reaction time will lead to an incomplete reaction. Gradually increase the reaction temperature in 10-15 °C increments. Similarly, increase the reaction time in short intervals (e.g., 2-5 minutes). Monitor the reaction progress by TLC to find the optimal balance where the starting material is consumed without significant product decomposition.

-

Solution 2: Re-evaluate Your Dehydrating Agent. While POCl₃ is a common and effective dehydrating agent, its activity can be substrate-dependent.[7] Consider alternatives like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or even greener options like Burgess reagent, especially if your substrate is sensitive.[7]

-

-

Cause B: Purity of Starting Materials. Impurities in your acid hydrazide or carboxylic acid (or acyl chloride) can inhibit the reaction.

-

Solution: Verify Purity. Before starting the reaction, ensure your starting materials are pure. Recrystallize or purify them if necessary. Characterize them by NMR or melting point to confirm their identity and purity.

-

-

Cause C: Decomposition of Starting Material or Product. The high temperatures achievable with microwave heating can sometimes lead to decomposition, especially with sensitive functional groups.

-

Solution 1: Lower the Reaction Temperature. If you observe charring or a complex mixture of byproducts, your reaction temperature is likely too high. Reduce the temperature and compensate with a slightly longer reaction time.

-

Solution 2: Choose a Different Solvent. If you are using a very high-boiling solvent, consider switching to one with a lower boiling point to naturally limit the maximum temperature under a given pressure.

-

Problem 2: Formation of Significant Side Products

Q: My reaction is producing the desired oxadiazole, but I'm also getting a significant amount of an unknown byproduct. How can I improve the selectivity?

A: Side product formation is often a result of competing reaction pathways or decomposition.

-

Potential Side Product: Unreacted Intermediates. Incomplete cyclization will leave you with the 1,2-diacylhydrazine starting material.

-

Identification: This can be identified by comparing the crude reaction mixture to your starting material on a TLC plate.

-

Solution: As discussed in Problem 1, optimize the microwave temperature and time to drive the reaction to completion.

-

-

Potential Side Product: Products of Ring Opening. Although 1,3,4-oxadiazoles are generally stable, harsh conditions can lead to their degradation.

-

Identification: This can be challenging and may require isolation and characterization (e.g., by mass spectrometry) of the byproduct.

-

Solution: Reduce the microwave power and reaction temperature. Also, ensure your work-up procedure is not overly acidic or basic, which could promote hydrolysis of the oxadiazole ring.

-

-

Potential Side Product: Thiadiazole Formation (in syntheses of 2-amino-1,3,4-oxadiazoles). When synthesizing 2-amino-1,3,4-oxadiazoles from acylthiosemicarbazides, a common side reaction is the formation of the corresponding 2-amino-1,3,4-thiadiazole.

-

Solution: The choice of cyclizing/oxidizing agent is crucial here. Using reagents like iodine in the presence of a base can favor the formation of the oxadiazole.[8]

-

Troubleshooting Logic for Low Yield

Caption: A generalized experimental workflow for the microwave-assisted synthesis of oxadiazoles.

The Causality Behind Experimental Choices: The Role of POCl₃

Understanding the mechanism of your reagents is key to effective synthesis and troubleshooting. Phosphorus oxychloride (POCl₃) is a powerful and widely used dehydrating agent for the cyclization of 1,2-diacylhydrazines to 1,3,4-oxadiazoles.

Mechanism of POCl₃-Mediated Cyclodehydration:

-

Activation of Carbonyl Oxygen: The reaction initiates with the nucleophilic attack of a carbonyl oxygen from the diacylhydrazine onto the electrophilic phosphorus atom of POCl₃.

-

Formation of a Reactive Intermediate: This forms a highly reactive intermediate, enhancing the electrophilicity of the carbonyl carbon.

-

Intramolecular Cyclization: The nitrogen atom of the adjacent hydrazide moiety then attacks this activated carbonyl carbon in an intramolecular fashion.

-

Elimination and Aromatization: A series of elimination steps, driven by the formation of stable phosphate byproducts, leads to the loss of water and the formation of the aromatic 1,3,4-oxadiazole ring.

Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barriers of each step, leading to a rapid and high-yielding transformation.

Mechanism Visualization

Caption: A simplified representation of the POCl₃-mediated cyclodehydration mechanism for 1,3,4-oxadiazole formation.

Conclusion

Microwave-assisted synthesis is a robust and efficient platform for the synthesis of oxadiazole derivatives, offering significant advantages in terms of reaction speed, yield, and purity. [4]By understanding the principles of microwave heating, making informed choices about solvents and reagents, and employing a systematic approach to troubleshooting, researchers can fully exploit this powerful technology. This guide provides the foundational knowledge and practical advice to help you achieve success in your synthetic endeavors.

References

-

Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. (2024). PMC. [Link]

-

A series of 2-amino-5-substituted 1,3,4-oxadiazole compounds have been synthesized by a rapid microwave irradiation method. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. (2025). International Journal of Pharmaceutical Sciences. [Link]

-

Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. (2007). Indian Academy of Sciences. [Link]

-

Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. PMC. [Link]

-

Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. (2012). Journal of Young Pharmacists. [Link]

-

A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). [Link]

-

Microwave Synthesis of 1,3,4-Oxadiazoles. (2014). Scribd. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). PMC. [Link]

-

World Journal of Pharmaceutical Research. WJPR. [Link]

-

A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. (2010). ResearchGate. [Link]

-

Comparision study between convenstional method and mircrowave irradiation method to synthesize oxadiazole derivatives. ijpar. [Link]

-

Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. (2024). Indian Journal of Advanced Chemistry. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (2014). UTAR Institutional Repository. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. ResearchGate. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). PMC. [Link]

-

A Critical Overview on the Effect of Microwave Irradiation in Organic Synthesis. ResearchGate. [Link]

-

(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate. [Link]

-

The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025). Oreate AI. [Link]

-

(PDF) Chemical biology of cyclization reactions by using POCL3. (2020). ResearchGate. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. wjpr.net [wjpr.net]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Basic microwave troubleshooting and solutions [masterhub.techinfus.com]

- 6. ias.ac.in [ias.ac.in]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

Technical Support Center: Selective Reduction of Functional Groups in 1,3,4-Oxadiazole Derivatives

Welcome to the technical support center for synthetic chemists working with 1,3,4-oxadiazole derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the selective reduction of common functional groups appended to the 1,3,4-oxadiazole core. As a robust and often bioisosteric replacement for esters and amides, the 1,3,4-oxadiazole ring is a staple in medicinal chemistry and materials science.[1] However, the selective transformation of peripheral functional groups without compromising the integrity of this electron-deficient heterocycle requires careful consideration of reagents and reaction conditions.[2] This resource is designed to navigate those challenges, ensuring successful and selective reductions in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,3,4-oxadiazole ring to common reducing agents?

A1: The 1,3,4-oxadiazole ring is generally stable to a wide range of reducing conditions, particularly catalytic hydrogenation and milder hydride reagents like sodium borohydride (NaBH₄). Its aromatic character and electron-deficient nature contribute to this stability. However, it is susceptible to cleavage under harsh conditions, especially with strong nucleophilic reducing agents in acidic or alkaline media, which can lead to the formation of hydrazides or other degradation products.[3]

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for reductions on 1,3,4-oxadiazole derivatives?

A2: Caution is advised when using LiAlH₄. While it is a powerful and versatile reducing agent, its high reactivity can potentially lead to undesired side reactions, including cleavage of the oxadiazole ring, especially with prolonged reaction times or elevated temperatures. It is crucial to perform preliminary small-scale experiments and carefully monitor the reaction progress.

Q3: What is the most common challenge in reducing a functional group on a 1,3,4-oxadiazole derivative?

A3: The primary challenge is achieving chemoselectivity—reducing the target functional group while preserving other reducible moieties and the oxadiazole ring itself. For instance, selectively reducing a nitro group in the presence of a halogen or a carbonyl group requires careful selection of the reducing agent and conditions to avoid dehalogenation or reduction of the carbonyl.

Q4: Are there any functional groups that are particularly difficult to reduce selectively on a 1,3,4-oxadiazole scaffold?

A4: Reducing an ester or an amide directly attached to the oxadiazole ring to an alcohol or an amine, respectively, without affecting the heterocycle can be challenging. The proximity of the reducible group to the electron-deficient ring can influence its reactivity, and the forceful conditions sometimes required for these reductions may endanger the ring.

Troubleshooting Guides

Problem 1: Low yield or incomplete conversion during the reduction of a nitro group.

| Potential Cause | Troubleshooting Solution |

| Insufficient reducing agent | Increase the molar equivalents of the reducing agent. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure. |

| Poor catalyst activity | Use fresh, high-quality catalyst. For Pd/C, ensure it is not poisoned by sulfur or other impurities. |

| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |

| Inappropriate solvent | Ensure the starting material is fully dissolved. For catalytic hydrogenations, solvents like ethanol, methanol, or ethyl acetate are often effective. |

| Steric hindrance | If the nitro group is sterically hindered, consider using a smaller reducing agent or a method that is less sensitive to steric bulk, such as transfer hydrogenation. |

Problem 2: Unwanted reduction of other functional groups (e.g., halogens, carbonyls).

| Potential Cause | Troubleshooting Solution |

| Overly harsh reducing agent | Switch to a milder, more selective reducing agent. For example, if Pd/C is causing dehalogenation, consider using SnCl₂ or Fe/NH₄Cl for nitro group reduction. |

| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |

| High temperature or hydrogen pressure | Reduce the temperature and/or pressure for catalytic hydrogenations to enhance selectivity. |

Problem 3: Cleavage of the 1,3,4-oxadiazole ring.

| Potential Cause | Troubleshooting Solution |

| Use of strong nucleophilic reducing agents | Avoid strong, non-selective hydride donors like LiAlH₄ if ring cleavage is observed. Consider milder alternatives. |

| Acidic or basic reaction conditions | The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[3] Buffer the reaction mixture or choose a reducing agent that operates under neutral conditions. |

| High reaction temperature | Perform the reduction at the lowest effective temperature to minimize the risk of ring degradation. |

Decision-Making Workflow for Selective Reductions

Sources

Validation & Comparative

Comparative Guide: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Scaffolds in Drug Design

[1]

Executive Summary: The Bioisosteric Decision Matrix

In medicinal chemistry, oxadiazoles are not merely linkers; they are active determinants of a molecule's physicochemical profile. While both serve as planar, aromatic bioisosteres for esters and amides, their selection dictates the metabolic fate and solubility profile of the final drug candidate.

-

Select 1,3,4-Oxadiazole when: You require maximum metabolic stability, improved water solubility (lower LogP), and a symmetrical hydrogen-bonding face. It is the scaffold of choice for HIV integrase inhibitors (e.g., Raltegravir).

-

Select 1,2,4-Oxadiazole when: You need a direct ester bioisostere with specific vectorality. Be cautious of the C5-position's susceptibility to nucleophilic attack, which can lead to rapid hydrolytic ring opening in plasma.

Physicochemical Profile & Structural Geometry

The arrangement of heteroatoms fundamentally alters the electron density distribution, affecting both lipophilicity and ligand-target interactions.

Comparative Data Table

| Feature | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Implication for Design |

| Symmetry | Asymmetric | 1,3,4 offers predictable vectorality; 1,2,4 allows fine-tuning of substituent vectors (3- vs 5-position). | |

| Dipole Moment | High (~3.2 - 3.5 D) | Moderate (~1.2 - 1.8 D) | 1,3,4 aligns stronger in polar pockets; 1,2,4 is better for hydrophobic pockets. |

| H-Bond Acceptors | 2 (N3, N4) | 2 (N2, N4) | 1,3,4 N-atoms are better accessible for bridging water molecules. |

| Lipophilicity ( | Lower (More Polar) | Higher (Less Polar) | 1,3,4 is superior for lowering LogP to improve oral bioavailability. |

| pKa (Conjugate Acid) | ~ -1.0 to -2.0 | ~ -1.5 to -2.5 | Both are weak bases, but 1,3,4 is slightly more basic, aiding solubility in low pH. |

Metabolic Stability & Toxicity: The Critical Differentiator

The most common failure mode for oxadiazoles in late-stage discovery is ring instability .

The 1,2,4-Oxadiazole "Hydrolysis Trap"

The 1,2,4-oxadiazole ring is electronically biased. The C5 carbon is electron-deficient, making it a "hotspot" for nucleophilic attack by biological nucleophiles (e.g., glutathione, serine hydrolases) or simple hydrolysis.

-

Risk Factor: Placing an electron-withdrawing group (EWG) at C5 dramatically accelerates ring opening.

-

Mitigation: Place steric bulk or electron-donating groups at C5 to shield it.

The 1,3,4-Oxadiazole "Hydrazine Risk"

While generally more stable to hydrolysis, 1,3,4-oxadiazoles can undergo metabolic cleavage under oxidative stress or specific enzymatic conditions to release hydrazines , which are potential toxicophores (hepatotoxicity).

Diagram: Metabolic Degradation Pathways

The following diagram illustrates the mechanistic divergence in metabolic breakdown.

Figure 1: Comparative metabolic degradation pathways. Note the susceptibility of C5 in 1,2,4-oxadiazoles to nucleophilic attack.

Synthetic Accessibility & Protocols

From a process chemistry perspective, the synthesis of 1,2,4-oxadiazoles is often milder (room temperature) compared to the harsh dehydrating conditions historically required for 1,3,4-oxadiazoles.

Workflow Visualization: Scaffold Synthesis Decision Tree

Figure 2: Synthetic workflow comparison. 1,2,4-oxadiazoles proceed via amidoximes; 1,3,4-oxadiazoles via hydrazides.

Protocol A: 1,2,4-Oxadiazole Synthesis (Amidoxime Route)

Best for: Late-stage functionalization where mild conditions are required.

-

Amidoxime Formation: Dissolve nitrile (1.0 eq) in EtOH. Add Hydroxylamine HCl (2.0 eq) and

(2.0 eq). Reflux 4-12h. Concentrate and crystallize. -

O-Acylation: Suspend amidoxime (1.0 eq) in Toluene/Pyridine. Add Acid Chloride (1.1 eq). Stir at RT for 1h (forms O-acylamidoxime intermediate).

-

Cyclization: Heat the reaction mixture to reflux (110°C) for 3-6h.

-

Green Alternative: Use TBAF in THF at RT for cyclization to avoid thermal degradation of sensitive substrates.

-

Protocol B: 1,3,4-Oxadiazole Synthesis (Dehydration Route)

Best for: Creating robust, symmetric, or highly polar cores.

-

Hydrazide Formation: React ester (1.0 eq) with Hydrazine hydrate (5.0 eq) in EtOH at reflux.

-

Diacylhydrazine Formation: React hydrazide with carboxylic acid using standard amide coupling (EDC/HOBt).

-

Cyclodehydration (Burgess Method):

-

Dissolve diacylhydrazine (1.0 eq) in anhydrous THF.

-

Add Burgess Reagent (1.5 eq).

-

Microwave irradiation at 100°C for 10-20 min (or reflux 2h).

-

Why Burgess? It avoids the acidic harshness of

, preserving acid-sensitive protecting groups (e.g., Boc).

-

Case Studies in Drug Approval

Success Story: 1,3,4-Oxadiazole

Drug: Raltegravir (Isentress)

-

Target: HIV Integrase.

-

Role of Scaffold: The 1,3,4-oxadiazole ring acts as a planar linker that positions the metal-chelating pharmacophore correctly within the active site. Its high polarity contributes to the drug's solubility profile, essential for high-dose oral administration.

-

Outcome: High metabolic stability and excellent oral bioavailability.

Success Story: 1,2,4-Oxadiazole

Drug: Ataluren (Translarna)

-

Target: Ribosome (Read-through of nonsense mutations).

-

Role of Scaffold: Acts as a direct bioisostere for a carboxylic acid/ester moiety. The 1,2,4-oxadiazole provides the necessary electronics to stack between RNA bases without the rapid clearance associated with a simple ester.

-

Outcome: Sufficient stability for systemic distribution, though extensive SAR was required to prevent rapid hydrolysis.

References

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Pace, A., & Pierro, P. (2009).[1] "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry. Link

-

Glomb, T., et al. (2018).[2] "Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole." Molecules. Link

-

Jakopin, Z. (2021). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Synthesis. Link

-

FDA Label. (2007). "Raltegravir (Isentress) Prescribing Information." U.S. Food and Drug Administration. Link

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a functionalized organic intermediate often utilized in the synthesis of electron-transport materials, liquid crystals, and pharmaceutical candidates.[1]

Critical Safety Premise: As with many specialized research chemicals, comprehensive toxicological data (LD50, mutagenicity profiles) for this specific isomer may be limited.[1] Therefore, this protocol enforces Universal Precautions , treating the substance as a potential health hazard until proven otherwise.[1] The primary risks associated with this compound are derived from its functional groups:

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the hazards. This compound presents a Category 3 handling risk profile.[4]

| Hazard Class | GHS Classification (Inferred/Standard) | Operational Implication |

| Physical | Combustible Dust | Finely divided organic powders can form explosive mixtures in air.[1] Grounding is required. |

| Health (Acute) | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319) | Acidic nature requires barrier protection against moisture-activated hydrolysis on skin.[1] |

| Health (Respiratory) | STOT SE 3 (H335) | Dust inhalation causes immediate upper respiratory tract irritation. |

Risk Logic Visualization

The following diagram illustrates the decision matrix for hazard mitigation:

Caption: Logic flow connecting chemical properties to specific exposure routes and required control hierarchies.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

| Protection Zone | Recommended Equipment | Technical Rationale |

| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Permeation Defense: Benzoic acid derivatives can permeate thin latex.[1] Nitrile offers superior resistance to organic acids. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |

| Eye/Face | Chemical Safety Goggles (ANSI Z87.1 Impact + Splash) | Dust Seal: Standard safety glasses allow airborne powder to bypass side shields. Goggles provide a seal against micro-particles and acidic dust. |

| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering First: All open handling must occur in a certified fume hood. If weighing outside a hood is unavoidable, a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of acidic particulates.[1] |

| Body | Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves (Optional) | Static Control: 100% synthetic lab coats can generate static, causing the powder to "jump" or disperse.[1] Cotton blends reduce static discharge risks. |

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static buildup and aerosolization.

Phase 1: Preparation & Weighing[1]

-

Static Mitigation: Place an ionizing fan or anti-static gun near the balance if available. Dry organic powders are prone to static dispersal.

-

Workspace: Clear the fume hood of incompatible bases (e.g., Sodium Hydroxide) to prevent accidental exothermic neutralization.

-

Transfer: Use a plastic spatula (PTFE coated). Avoid metal spatulas if possible, as they can create spark risks with dry organic dusts, though the risk is low for this specific compound, PTFE is preferred for chemical inertness.[1]

Phase 2: Solubilization (If making solutions)[1]

-

Solvent Choice: The compound is likely soluble in DMSO, DMF, or Methanol.

-

Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder into the air.

-

Venting: If dissolving in basic media (creating a salt), mild heat or gas evolution may occur. Ensure the vessel is vented.[2][5]

Handling Workflow Diagram

Caption: Operational sequence ensuring containment from start to disposal.

Emergency & Disposal Procedures

Spill Management (Solid)[1]

-

Evacuate: If a large amount (>5g) is dispersed outside the hood, evacuate the immediate area to allow dust to settle.

-

PPE Upgrade: Wear an N95/P100 respirator before re-entering.

-

Cleanup: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or dilute sodium bicarbonate) to suppress dust. Scoop the wet slurry into a waste container.

Decontamination

-

Surface: Wipe contaminated surfaces with a dilute (1-5%) Sodium Bicarbonate solution.[1] This neutralizes the benzoic acid moiety, converting it to the water-soluble benzoate salt, facilitating easier removal.[1]

-

Skin: Wash with soap and copious water for 15 minutes.[6] Do not use solvents (ethanol/acetone) on skin, as they enhance permeation.[1]

Disposal[7][10][12][13]

-

Solid Waste: Label as "Hazardous Waste - Solid - Organic Acid."[1]

-

Liquid Waste: Segregate into "Organic Solvents" or "Aqueous Acidic" streams depending on the solvent used.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.

-

PubChem. (n.d.). Benzoic Acid - Safety and Hazards. National Library of Medicine.

-

Fisher Scientific. (2021). Glove Selection Guide for Organic Acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.